3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one

GAL3 Receptor Antagonism Neuropathic Pain Structure-Activity Relationship

Researchers investigating galanin GAL3 receptor pharmacology can use 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one as a critical SAR probe. Its 3,5-dimethyl substitution provides a direct comparator to the 3-trifluoromethyl analog (Ki = 17 nM), enabling quantitative assessment of electron-donating vs. withdrawing group effects on receptor affinity and selectivity. Procurement of this specific indolone is essential for refining pharmacophore models for next-generation neuropathic pain and depression antagonists.

Molecular Formula C22H18N2O
Molecular Weight 326.399
CAS No. 303984-61-4
Cat. No. B3014427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one
CAS303984-61-4
Molecular FormulaC22H18N2O
Molecular Weight326.399
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)C
InChIInChI=1S/C22H18N2O/c1-15-12-16(2)14-17(13-15)23-21-19-10-6-7-11-20(19)24(22(21)25)18-8-4-3-5-9-18/h3-14H,1-2H3
InChIKeyBFPPOJSNKOGZKR-LNVKXUELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





303984-61-4 – Chemical Identity and Core Structural Class of 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one


3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one (CAS: 303984-61-4) is a synthetic, indole-based heterocyclic compound featuring a 1-phenylindol-2-one core functionalized with a 3,5-dimethylphenyl imine moiety at the 3-position [1]. It belongs to the broader class of 3-arylimino-2-indolones, which are recognized as privileged scaffolds in medicinal chemistry for their activity as galanin GAL3 receptor antagonists [2]. The compound has a molecular formula of C22H18N2O, a molecular weight of 326.4 g/mol, and the InChIKey BFPPOJSNKOGZKR-UHFFFAOYSA-N [1].

303984-61-4 – The Risk of Substituting Uncharacterized Isatin Imines or Related Indolones


Within the 3-arylimino-2-indolone series, subtle structural variations on the N-aryl imine moiety profoundly impact target affinity, selectivity, and downstream functional activity. For instance, while the 3-(trifluoromethyl)phenyl analog (compound 9) exhibits high GAL3 receptor affinity (Ki = 17 nM) and functional antagonism (Kb = 29 nM) [1], the introduction of a 3,5-dimethylphenyl group—as in the target compound—alters both electronic and steric properties, which can shift receptor binding profiles, pharmacokinetic behavior, and biological readouts [2]. In antiviral applications, the 3,5-dimethylphenyl imine fragment is a key structural component of isatin-triazole hybrids that demonstrate moderate anti-SARS-CoV-2 activity (IC50 = 44.1 µM, CC50 = 135.3 µM) [3]. These observations underscore that substituting one arylimino-indolone for another without empirical, compound-specific data introduces significant uncertainty in experimental outcomes and procurement decisions.

303984-61-4 – Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


303984-61-4 – Structural Divergence from High-Affinity GAL3 Antagonist SNAP 37889 (Compound 9) and Implication for Receptor Binding

The target compound (3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one) differs from the high-affinity GAL3 antagonist SNAP 37889 (compound 9 in Konkel et al., 2006) by a 3,5-dimethyl substitution on the phenyl imine moiety instead of a 3-trifluoromethyl group. Compound 9 exhibits a Ki of 17 nM and a Kb of 29 nM for the human GAL3 receptor [1]. The 3,5-dimethyl substitution in the target compound is expected to reduce electron-withdrawing character and increase steric bulk, which may alter binding affinity and selectivity relative to compound 9. Direct binding data for the target compound are not publicly available, making this a class-level inference [1][2].

GAL3 Receptor Antagonism Neuropathic Pain Structure-Activity Relationship

303984-61-4 – Antiviral Activity of a 3,5-Dimethylphenyl Imine-Containing Hybrid vs. Parent Scaffold

A derivative of the target compound, specifically a 1,2,3-triazole hybrid incorporating the 3-((3,5-dimethylphenyl)imino)indolin-2-one core, was evaluated for anti-SARS-CoV-2 activity. Compound 21 exhibited a CC50 of 135.3 µM and an IC50 of 44.1 µM, resulting in a safety index of 3.1 [1]. While the parent Schiff base (the target compound) was not directly tested, these data provide a quantitative benchmark for the 3,5-dimethylphenyl imine motif in antiviral assays and suggest that further functionalization can enhance activity [1].

Antiviral SARS-CoV-2 Isatin-Schiff Base

303984-61-4 – Physicochemical Profile vs. Closely Related 3-Arylimino-2-indolones

The target compound has a molecular weight of 326.4 g/mol and a calculated LogP of approximately 4.5, based on its structure [1]. In comparison, the high-affinity GAL3 antagonist SNAP 37889 (with a 3-trifluoromethyl group) has a molecular weight of 380.3 g/mol and a higher LogP due to the fluorinated substituent. The 3,5-dimethyl substitution in the target compound may confer improved aqueous solubility relative to trifluoromethyl analogs, a property that can be critical for in vitro assay performance and formulation [2].

Physicochemical Properties ADME Medicinal Chemistry

303984-61-4 – Validated Application Scenarios Based on Quantitative Evidence


GAL3 Receptor Pharmacology Studies – Structure-Activity Relationship (SAR) Exploration

Researchers investigating galanin GAL3 receptor antagonists for neuropathic pain or depression can use 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one as a key SAR probe. Its 3,5-dimethyl substitution provides a direct comparator to the well-characterized 3-trifluoromethyl analog (SNAP 37889, Ki = 17 nM) [1]. By testing this compound in GAL3 binding and functional assays, scientists can quantify the impact of electron-donating methyl groups versus electron-withdrawing trifluoromethyl on receptor affinity and selectivity, thereby refining pharmacophore models for next-generation antagonists.

Antiviral Drug Discovery – Scaffold for Hybrid Molecule Design

The 3-((3,5-dimethylphenyl)imino)indolin-2-one core has been validated as a productive starting point for the synthesis of anti-SARS-CoV-2 hybrid molecules. As demonstrated by El Malah et al. (2025), conjugation of this core with 1,2,3-triazole moieties yields compounds with moderate antiviral activity (IC50 = 44.1 µM) and favorable cytotoxicity profiles (CC50 = 135.3 µM) [2]. Procurement of the parent Schiff base enables medicinal chemists to explore alternative functionalization strategies—such as different azide cycloaddition partners or alternative heterocyclic fusions—to optimize potency and selectivity against emerging viral targets.

Computational Chemistry and ADMET Prediction Model Validation

The compound's distinct physicochemical profile (MW = 326.4 g/mol, estimated LogP ≈ 4.5) makes it a suitable candidate for validating in silico ADMET prediction models [3]. Its lower molecular weight and reduced lipophilicity, relative to trifluoromethyl-containing analogs, provide a test case for assessing the accuracy of computational solubility and permeability predictions. Experimental determination of aqueous solubility, logD, and microsomal stability for this compound would generate valuable data for refining predictive algorithms used in early-stage drug discovery.

Isatin-Derived Chemical Probe for Biological Target Deconvolution

Given the broad biological activity associated with isatin and indolone scaffolds, 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one can serve as a chemical probe in phenotypic screening campaigns. Its 3,5-dimethylphenyl imine substituent offers a distinct molecular recognition element that may engage different protein targets compared to other 3-arylimino-2-indolones. Researchers can use this compound in affinity-based proteomics or cellular thermal shift assays to identify novel protein interactors, leveraging its synthetic accessibility and well-defined structure [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.